molecular formula C8H6ClN3O B11802839 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol

Cat. No.: B11802839
M. Wt: 195.60 g/mol
InChI Key: RSZCQYPWVZYOCK-UHFFFAOYSA-N
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Description

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the 6th position, a pyrrole ring at the 5th position, and a hydroxyl group at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol typically involves the reaction of appropriate pyrimidine derivatives with pyrrole under specific conditions. One common method includes the use of chlorinated pyrimidine as a starting material, which undergoes nucleophilic substitution with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s purity and structure .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrrole ring.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

Scientific Research Applications

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pyrrole and pyrimidine rings facilitate this binding through hydrogen bonding and hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

    5-(1H-Pyrrol-1-yl)pyrimidin-4-ol: Lacks the chlorine atom at the 6th position.

    6-Chloro-4-hydroxypyrimidine: Lacks the pyrrole ring at the 5th position.

    6-Chloro-5-(1H-imidazol-1-yl)pyrimidin-4-ol: Contains an imidazole ring instead of a pyrrole ring.

Uniqueness

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol is unique due to the combination of the chlorine atom, pyrrole ring, and hydroxyl group on the pyrimidine scaffold. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

4-chloro-5-pyrrol-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H6ClN3O/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13)

InChI Key

RSZCQYPWVZYOCK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(N=CNC2=O)Cl

Origin of Product

United States

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